Dipropan-2-yl(2-methoxyethyl)phosphoramidate

CAS No.: 35812-38-5

Cat. No.: VC18757940

Molecular Formula: C9H22NO4P

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35812-38-5 |

|---|---|

| Molecular Formula | C9H22NO4P |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | N-di(propan-2-yloxy)phosphoryl-2-methoxyethanamine |

| Standard InChI | InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)10-6-7-12-5/h8-9H,6-7H2,1-5H3,(H,10,11) |

| Standard InChI Key | YISYJJIZQXNFCZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OP(=O)(NCCOC)OC(C)C |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

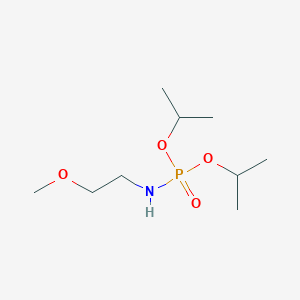

Dipropan-2-yl(2-methoxyethyl)phosphoramidate features a tetracoordinated phosphorus atom bonded to:

-

Two isopropoxy groups (–OCH(CH₃)₂)

-

A 2-methoxyethylamine group (–NH–CH₂CH₂OCH₃)

-

An oxygen atom completing the phosphoramidate structure.

The 2-methoxyethyl substituent introduces ether functionality, enhancing solubility in polar aprotic solvents such as acetonitrile and tetrahydrofuran. This solubility is critical for its use in solid-phase oligonucleotide synthesis, where reagent compatibility with non-aqueous environments is essential .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₂NO₄P |

| Molecular Weight | 239.25 g/mol |

| Solubility | Acetonitrile, THF, DCM |

| Stability | Stable under inert atmosphere |

| Storage Conditions | 2–8°C, desiccated |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of Dipropan-2-yl(2-methoxyethyl)phosphoramidate typically proceeds via a two-step phosphoramidite protocol :

-

Phosphoramidite Formation:

-

2-Methoxyethylamine reacts with phosphorus trichloride (PCl₃) in the presence of a base (e.g., triethylamine) to form the intermediate phosphoramidite chloride.

-

Subsequent treatment with isopropanol yields the diisopropyl phosphoramidite precursor.

-

-

Oxidation to Phosphoramidate:

-

The phosphoramidite intermediate undergoes oxidation using aqueous iodine (I₂/H₂O) or tert-butyl hydroperoxide (TBHP) to form the final phosphoramidate product.

-

This method achieves yields exceeding 85%, with purity >95% confirmed via HPLC.

Optimization Strategies

-

Activation Agents: Tetrazole or 5-ethylthio-1H-tetrazole (ETT) are employed to protonate the phosphoramidite, enhancing electrophilicity for nucleophilic attack by the 5’-hydroxyl group of nucleosides .

-

Solvent Systems: Anhydrous acetonitrile minimizes hydrolysis side reactions, critical for maintaining reaction efficiency.

Applications in Oligonucleotide Synthesis

Solid-Phase Synthesis

Dipropan-2-yl(2-methoxyethyl)phosphoramidate serves as a key phosphitylating agent in automated DNA/RNA synthesizers. Its reactivity profile enables:

-

Stepwise Coupling: Each cycle adds a nucleotide to the growing oligonucleotide chain with >99% coupling efficiency .

-

Compatibility with Sensitive Nucleobases: The mild oxidation conditions (e.g., iodine/water) prevent depurination of adenine and guanine residues .

Table 2: Comparison of Phosphoramidate Reactivity

| Reagent | Coupling Efficiency | Oxidation Stability |

|---|---|---|

| Diisopropyl Phosphoramidite | 98% | High |

| 2-Cyanoethyl Phosphoramidite | 95% | Moderate |

| Dipropan-2-yl(2-Methoxyethyl) | 99% | High |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

³¹P NMR: A singlet at δ 148–150 ppm confirms the phosphoramidate structure, distinct from phosphites (δ 125–135 ppm) and phosphates (δ −2 to 3 ppm).

-

¹H NMR: Isopropyl methyl protons resonate as a doublet at δ 1.2–1.4 ppm, while the 2-methoxyethyl group shows signals at δ 3.5–3.7 ppm (OCH₃) and δ 3.2–3.4 ppm (CH₂NH).

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 240.1284 [M+H]⁺, consistent with the theoretical mass of 239.25 g/mol.

Stability and Reactivity

Hydrolytic Stability

The compound demonstrates exceptional stability at pH 2.0–7.4, with <5% degradation over 72 hours at 25°C . This contrasts with H-phosphonates, which hydrolyze rapidly under acidic conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, making it suitable for high-temperature applications in polymer-supported synthesis.

Comparative Analysis with Related Phosphoramidates

Diisopropyl Methylphosphonamidate

-

Reactivity: Lower coupling efficiency (92%) due to steric hindrance from the methyl group.

-

Solubility: Limited solubility in acetonitrile, necessitating THF as a co-solvent .

Aryl Phosphoramidates

-

Therapeutic Use: Aryl derivatives (e.g., prodrugs of β-D-dioxolane-thymine) exhibit enhanced antiviral activity but suffer from cytotoxicity .

-

Enzymatic Hydrolysis: Lipase-catalyzed cleavage of aryl phosphoramidates occurs 3× faster than esterase-mediated reactions .

Future Research Directions

Prodrug Development

Structural modifications to the 2-methoxyethyl group could yield phosphate prodrugs with:

-

Enhanced Oral Bioavailability: Via lipase-mediated hydrolysis in the gastrointestinal tract .

-

Targeted Delivery: Conjugation to tumor-homing peptides for cancer-specific activation.

Solid-State Applications

Exploration of the compound’s role in:

-

Phosphoramidate Metal-Organic Frameworks (MOFs): For catalytic or sensing applications.

-

Polymer-Bound Reagents: Enabling recyclable catalysts in green chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume